
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline
Übersicht
Beschreibung
“2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline” is an organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . It is used in various scientific experiments in both academia and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : One study found that a compound similar to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline exhibited significant corrosion inhibition properties for mild steel in acidic environments. The compound's effectiveness as a corrosion inhibitor increased with its concentration, and its adsorption on steel surfaces followed Langmuir’s isotherm. Quantum chemical calculations helped correlate its molecular structure to its inhibition efficiency (Daoud et al., 2014).
Inhibition of Kinase Activity : In the field of medicinal chemistry, similar compounds have been explored for their potential in inhibiting Src kinase activity, which is significant in cancer research. Modifications of the compound structure led to enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Fluorescent Thermometry : A related aniline derivative was found to have an unusual increase in fluorescence intensity with rising temperature. This property makes it suitable for use in ratiometric fluorescent thermometers with a mega-Stokes shift and a positive temperature coefficient, valuable in various scientific applications (Cao et al., 2014).
Electrochemical Activity : A self-dispersed polyaniline derivative, related to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline, showed promise in extending electrochemical activity to neutral media, making it potentially useful for biosensor applications due to its good redox reversibility and stability in aqueous media of varying pH (Li et al., 2010).
Electroluminescent Devices : Some aniline derivatives have been used in creating color-tunable emitting amorphous materials suitable for organic electroluminescent (EL) devices. These compounds display intense fluorescence emission and can emit multicolor light, including white, making them useful in display technologies (Doi et al., 2003).
DNA Binding and Anticancer Properties : Certain N-alkylanilinoquinazoline derivatives, structurally similar to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline, have shown potential as DNA intercalating agents with significant cytotoxic activities. This makes them candidates for further exploration in anticancer drug development (Garofalo et al., 2010).
Photostabilization of PVC : Thiophene derivatives, akin to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline, have been used as photostabilizers for poly(vinyl chloride) (PVC), reducing its level of photodegradation. These additives can absorb UV radiation, thus protecting the PVC material (Balakit et al., 2015).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-methyl-5-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXYCVPEPZEQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




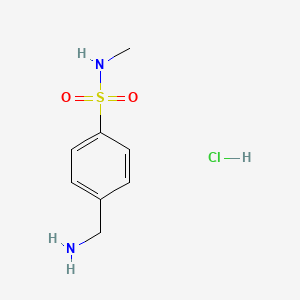

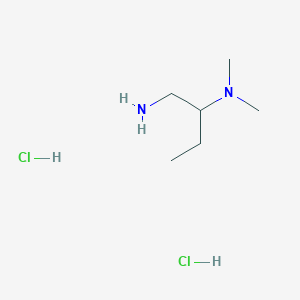
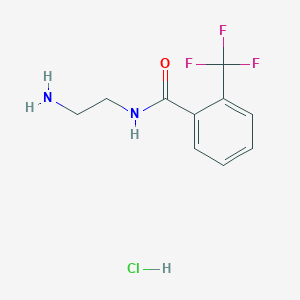
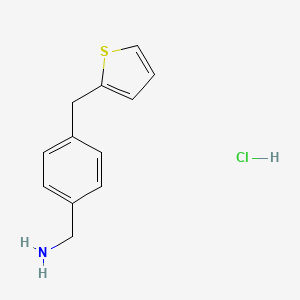


![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)
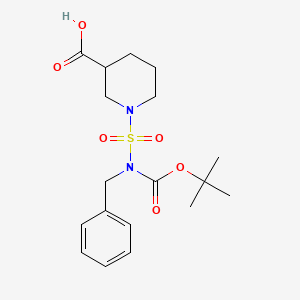
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)
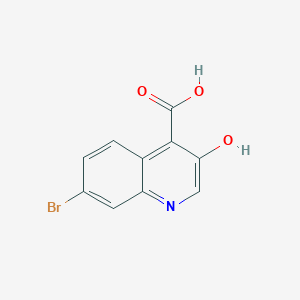
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)